

# A Comparative Analysis of Rislenemdaz and Ketamine for Antidepressant Effects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Rislenemdaz*

Cat. No.: *B1679343*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a significant paradigm shift, moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed comparison of two NMDA receptor modulators with antidepressant potential: the selective GluN2B subunit antagonist **Rislenemdaz** (formerly CERC-301, MK-0657) and the non-selective NMDA receptor antagonist ketamine.

## At a Glance: Key Differences

| Feature                    | Rislenemdaz                                                                                                                        | Ketamine                                                                                                                      |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action        | Selective antagonist of the GluN2B subunit of the NMDA receptor.                                                                   | Non-selective antagonist of the NMDA receptor.                                                                                |
| Administration             | Oral. <a href="#">[1]</a> <a href="#">[2]</a>                                                                                      | Intravenous, Intranasal, Intramuscular, Subcutaneous.<br><a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>          |
| Clinical Development Stage | Phase II trials completed (failed to meet primary endpoints). <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>          | Approved for treatment-resistant depression (as esketamine nasal spray). Racemic ketamine used off-label. <a href="#">[8]</a> |
| Reported Efficacy          | Did not demonstrate statistically significant improvement over placebo in Phase II trials. <a href="#">[6]</a> <a href="#">[7]</a> | Rapid and robust antidepressant effects demonstrated in numerous clinical trials. <a href="#">[9]</a>                         |
| Side Effect Profile        | Generally well-tolerated in clinical trials with no serious adverse events reported. <a href="#">[6]</a><br><a href="#">[10]</a>   | Dissociative effects, psychotomimetic symptoms, potential for abuse. <a href="#">[1]</a>                                      |

## Quantitative Data Summary

### Rislenemdaz (CERC-301) Phase II Clinical Trial Data (Clin301-203)

This trial utilized a sequential parallel comparison design (SPCD) in patients with Major Depressive Disorder (MDD) who had not responded adequately to SSRI or SNRI treatment.[\[6\]](#) The primary endpoint was the mean improvement in the Bech-6, a subset of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4 post-dose. The trial failed to meet this primary endpoint.[\[6\]](#)

Mean Improvement from Baseline on Bech-6 Scale (Averaged over Days 2 and 4)[\[6\]](#)

| Treatment Group   | Period 1 | Period 2 |
|-------------------|----------|----------|
| Placebo           | 3.82     | 2.86     |
| Rislenemdaz 12 mg | 2.50     | 1.64     |
| Rislenemdaz 20 mg | 4.11     | 3.38     |

Mean Improvement from Baseline on HDRS-17 at Day 2[6]

| Treatment Group   | Period 1 | Period 2 |
|-------------------|----------|----------|
| Placebo           | 6.24     | 3.60     |
| Rislenemdaz 20 mg | 9.71     | 5.38     |

Note: While not statistically significant, a potential clinically meaningful effect was suggested for the 20 mg dose at Day 2.[6][7]

## Ketamine Clinical Trial Data (Representative)

The following table represents typical findings from a single intravenous infusion of ketamine (0.5 mg/kg) in patients with treatment-resistant depression.

| Time Point | Mean Change in MADRS Score from Baseline | Response Rate (≥50% reduction in MADRS) | Remission Rate (MADRS ≤10) |
|------------|------------------------------------------|-----------------------------------------|----------------------------|
| 24 hours   | -15 to -20 points                        | 50-70%                                  | 25-40%                     |
| 7 days     | -10 to -15 points                        | 30-50%                                  | 15-30%                     |

Note: These values are aggregated from multiple studies for illustrative purposes. Response and remission rates can vary based on the specific patient population and study design.

## Experimental Protocols

## Rislenemdaz (CERC-301) Phase II Clinical Trial (Clin301-203)

Objective: To evaluate the antidepressant effect of adjunctive CERC-301 in patients with MDD who have not adequately responded to standard antidepressant therapy.[\[6\]](#)

Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[\[6\]](#)

Participants: 115 subjects with MDD who had not adequately responded to at least one SSRI or SNRI.[\[6\]](#)[\[11\]](#)

Intervention:

- Patients were randomized to receive intermittent oral doses of adjunctive CERC-301 (12 mg or 20 mg) or placebo.[\[6\]](#)
- Treatment was administered at the beginning of two sequential one-week periods.[\[6\]](#)
- Placebo non-responders in Period 1 were re-randomized to either study drug or placebo in Period 2.[\[6\]](#)

Primary Outcome Measure: The mean improvement from baseline on the Bech-6 scale (a subset of the HDRS-17) averaged over Days 2 and 4 post-treatment.[\[6\]](#)[\[12\]](#)

Secondary Outcome Measures: Included evaluation of the full HDRS-17 and the 7-item unidimensional subset (Santen-7).[\[12\]](#)

## Ketamine Infusion for Treatment-Resistant Depression (Representative Protocol)

Objective: To assess the efficacy and safety of a single intravenous infusion of ketamine in patients with treatment-resistant depression.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Participants: Patients aged 18-65 with a diagnosis of treatment-resistant major depression.

Participants are typically required to have failed at least two adequate trials of standard antidepressants.[\[13\]](#)

Intervention:

- A single intravenous infusion of ketamine hydrochloride (0.5 mg/kg) or placebo (saline) administered over 40 minutes.[\[13\]](#)[\[14\]](#)
- A washout period of at least two weeks is typically implemented between treatments in a crossover design.

Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to 24 hours post-infusion.[\[13\]](#)

Secondary Outcome Measures: Changes in MADRS scores at other time points (e.g., 4 hours, 72 hours, 7 days), response rates, and remission rates. Safety and tolerability are also assessed, with a focus on dissociative symptoms and hemodynamic changes.

## Signaling Pathways and Experimental Workflows





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rislenemdz - Wikipedia [en.wikipedia.org]

- 2. Cerecor begins Phase II trial for CERC-301 to treat major depressive disorder - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Ketamine study: Protocol for naturalistic prospective multicenter study on subcutaneous ketamine infusion in depressed patients with active suicidal ideation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tewv.nhs.uk [tewv.nhs.uk]
- 6. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 7. Cerecor's Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zacks Small Cap Research - CERC: CERC-301 Fails to Show Benefit in MDD in Phase 2 Clinical Trial; Attention Now Turns to CERC-501 [scr.zacks.com]
- 11. Cerecor Announces Completion of Enrollment in Phase 2 Clinical Trial with CERC-301 as an Oral, Adjunctive Treatment of Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 12. Zacks Small Cap Research - CERC: Results from Phase 2 Study of CERC-301 in Major Depressive Disorder to be Announced in November 2016 [scr.zacks.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Rislenemadz and Ketamine for Antidepressant Effects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679343#comparing-rislenemadz-and-ketamine-s-antidepressant-effects>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)